molecular formula C8H14O3 B3022269 6-Methyl-5-oxoheptanoic acid CAS No. 40564-61-2

6-Methyl-5-oxoheptanoic acid

Cat. No.: B3022269
CAS No.: 40564-61-2
M. Wt: 158.19 g/mol
InChI Key: XAFMFBWCKDAJLS-UHFFFAOYSA-N
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Description

Structural Classification within Keto Acid Chemistry

6-Methyl-5-oxoheptanoic acid belongs to the family of keto acids, also known as oxo acids. wikipedia.org These are organic compounds characterized by the presence of both a carboxylic acid group (-COOH) and a ketone group (>C=O). wikipedia.orgncert.nic.in The classification of keto acids is determined by the position of the ketone group relative to the carboxylic acid. tuscany-diet.net

Based on this positional relationship, keto acids are categorized as alpha- (α), beta- (β), or gamma- (γ) keto acids. wikipedia.orgtuscany-diet.net

Alpha-keto acids (or 2-oxoacids) have the ketone group on the carbon atom adjacent to the carboxylic acid. wikipedia.org

Beta-keto acids (or 3-oxoacids) feature the ketone group on the second carbon from the carboxylic acid. wikipedia.org

Gamma-keto acids (or 4-oxoacids) possess the ketone group on the third carbon from the carboxylic acid. wikipedia.org

In this compound, the ketone group is located at the fifth carbon position, while the carboxylic acid group is at the first position. This places it in the category of delta-keto acids . Its structure consists of a seven-carbon heptanoic acid chain with a methyl group at the sixth carbon and a ketone at the fifth position. nih.gov

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS Number 40564-61-2

| Physical Form | Yellow oil |

Data sourced from multiple references. nih.govsigmaaldrich.com

Historical Perspectives on Related Oxoheptanoic Acid Research

Research into oxoheptanoic acids and related keto acids has a history rooted in understanding fundamental biochemical and synthetic processes. Early studies on similar molecules, such as 6-oxoheptanoic acid (also known as 5-acetylvaleric acid), focused on their role as intermediates in various chemical reactions. For instance, 6-oxoheptanoic acid has been investigated for its use in synthesizing new penicillins where keto acids form the side chains.

The study of keto acids is also linked to metabolic research. For example, 6-oxoheptanoic acid has been used as a model compound to investigate ketone-body metabolism. The broader family of keto acids, particularly alpha-keto acids like pyruvic acid and oxaloacetic acid, are recognized for their crucial roles in metabolic pathways such as the Krebs cycle. wikipedia.orgtuscany-diet.net

The synthesis of various oxoheptanoic acid derivatives has been a subject of interest. For example, research has explored the oxidation of alicyclic precursors to produce these acids. vulcanchem.com The cyclization reactions of compounds like 3-isopropenyl-6-oxoheptanoic acid have also been a focus of organic chemistry research, dating back to the mid-20th century. acs.org

Current Academic Research Significance and Future Trajectories

The current academic interest in this compound and its relatives is multifaceted, spanning organic synthesis, biochemistry, and potential therapeutic applications.

In organic synthesis, keto acids are valued as versatile building blocks. The presence of both a ketone and a carboxylic acid group allows for a wide range of chemical transformations. mdpi.com For instance, the ketone group can undergo reduction to form a secondary alcohol, while the carboxylic acid can participate in esterification and condensation reactions. vulcanchem.com A study documented the synthesis of 7-(1H-indol-2-yl)-6-methyl-5-oxoheptanoic acid through a domino palladium-catalyzed reaction, highlighting its role as a synthetic intermediate. mdpi.com

From a biochemical perspective, research continues to explore the roles of keto acids in metabolic processes. The ketogenic diet, which elevates the body's levels of ketone bodies (structurally related to keto acids), is being investigated for its potential health benefits in a variety of conditions. nih.govmdpi.comnih.gov While direct research on the specific metabolic role of this compound is less extensive, the broader field of keto acid metabolism provides a context for its potential biological significance. ahajournals.org

Future research trajectories are likely to focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for synthesizing this compound and other keto acids is an ongoing goal. This includes the use of green oxidants like molecular oxygen and the design of highly active catalytic systems. mdpi.com

Exploration of Biological Activity: Further investigation into the potential biological activities of this compound and its derivatives is warranted. This could include screening for applications in drug development, such as enzyme inhibition or receptor binding.

Intermediate in Complex Molecule Synthesis: Its structure makes it a candidate for use in the synthesis of more complex natural products or pharmaceutical compounds. google.com For example, derivatives of (S)-2-aminoadipic acid, such as (S)-2,6-diamino-5-oxohexanoic acid, are important intermediates for synthesizing α-aminoadipic acid peptides. google.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
6-oxoheptanoic acid
(S)-2,6-diamino-5-oxohexanoic acid
3-Isopropenyl-6-oxoheptanoic acid
7-(1H-indol-2-yl)-6-methyl-5-oxoheptanoic acid
(S)-2-aminoadipic acid
Acetoacetic acid
Adipic acid
Alpha-ketoglutaric acid
Levulinic acid
Oxaloacetic acid
Phenylpyruvic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)4-3-5-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMFBWCKDAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483953
Record name 6-METHYL-5-OXOHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40564-61-2
Record name 6-METHYL-5-OXOHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 6 Methyl 5 Oxoheptanoic Acid

Classical and Contemporary Synthesis Routes

Oxidation Reactions of Substituted Cyclic Precursors

A principal strategy for synthesizing 6-methyl-5-oxoheptanoic acid involves the oxidation of six-membered cyclic compounds. This approach leverages the ring-opening of substituted cyclohexanones or cyclohexenes to yield the desired linear keto acid.

The oxidation of 2-methylcyclohexanone (B44802) serves as a direct route to this compound. This transformation involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. Various oxidizing agents and catalytic systems have been employed to facilitate this reaction.

One effective method utilizes dioxygen (O₂) as the oxidant in the presence of vanadium-containing heteropolyanions, such as H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀]·aq. consensus.app This catalytic system promotes the oxidation of 2-methylcyclohexanone to yield 6-oxoheptanoic acid. consensus.app The reaction conditions, including the choice of solvent, can significantly influence the reaction's efficiency. consensus.app

Another approach employs natural phosphate (B84403) (NP) as a heterogeneous catalyst with molecular oxygen. jmaterenvironsci.com This method is noted for its use of a clean oxidant and a recyclable catalyst. jmaterenvironsci.com The reaction is typically carried out at a moderate temperature of 60°C under an oxygen atmosphere. jmaterenvironsci.com The solvent system, often a mixture of acetic acid and water, plays a crucial role in the reaction's outcome. jmaterenvironsci.com Additionally, cerium(IV) sulfate (B86663) has been demonstrated as an effective reagent for the oxidation of 2-methylcyclohexanone, resulting in a high yield of 6-oxoheptanoic acid. oup.com

Table 1: Oxidation of 2-Methylcyclohexanone

Oxidizing System Catalyst Key Features
Dioxygen (O₂) Vanadium-containing heteropolyanions Solvent effects are significant. consensus.app
Dioxygen (O₂) Natural Phosphate (NP) Heterogeneous, reusable catalyst; mild conditions. jmaterenvironsci.com
Cerium(IV) Sulfate None High product yield. oup.com

Reductive ozonolysis of 1-methylcyclohexene provides an alternative pathway to a precursor of this compound. Ozonolysis cleaves the double bond of the cyclic alkene to form an intermediate ozonide. Subsequent reductive workup yields 6-oxoheptanal (B8601428). doubtnut.comvedantu.comyoutube.com This aldehyde can then be oxidized to the corresponding carboxylic acid, this compound.

The initial ozonolysis step breaks the carbon-carbon double bond of 1-methylcyclohexene. vedantu.com A reductive workup, often employing zinc dust and water or other reducing agents, converts the intermediate ozonide into the aldehyde, 6-oxoheptanal, and a ketone. vedantu.comyoutube.com The resulting 6-oxoheptanal can then be subjected to further oxidation to produce the final this compound.

Oxidation of 2-Methylcyclohexanone

Esterification and Hydrolysis Processes

Esterification and subsequent hydrolysis represent another synthetic avenue. This compound can be synthesized from its corresponding esters, such as ethyl 6-methyl-5-oxoheptanoate. chemicalbook.com The esterification process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Conversely, the hydrolysis of the ester, usually under acidic or basic conditions, will yield the target carboxylic acid. ontosight.ai

Multi-Component Reactions for Structural Analogues

Advanced synthetic strategies, such as domino reactions catalyzed by transition metals, allow for the construction of complex structural analogues of this compound. A notable example is the synthesis of 7-(1H-indol-2-yl)-6-methyl-5-oxoheptanoic acid through a domino palladium-catalyzed reaction. mdpi.comresearchgate.net

This process involves the reaction of an indol-2-ylmethyl acetate (B1210297) with 2-methylcyclohexan-1,3-dione. mdpi.comresearchgate.net The reaction proceeds through a sequence of a Michael addition followed by a retro-Dieckmann reaction, catalyzed by a palladium complex. mdpi.com This methodology enables the functionalization of the indole (B1671886) nucleus and the formation of a complex molecule incorporating the this compound backbone in a single synthetic operation. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Methylcyclohexanone
1-Methylcyclohexene
7-(1H-indol-2-yl)-6-methyl-5-oxoheptanoic acid
6-oxoheptanoic acid
Cerium(IV) sulfate
6-oxoheptanal
Ethyl 6-methyl-5-oxoheptanoate
Indol-2-ylmethyl acetate
2-methylcyclohexan-1,3-dione
Dioxygen
Acetic acid
Water
Zinc

Stereoselective Synthesis and Chiral Chemistry

The presence of a stereocenter at the C6 position of this compound means that it can exist as two enantiomers. The selective synthesis of one enantiomer over the other is a critical aspect of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. york.ac.uk

The generation of enantiomerically enriched forms of γ-keto acids, including analogs of this compound, is often achieved through asymmetric hydrogenation of a suitable prochiral precursor. This process typically involves the use of a chiral catalyst that can differentiate between the two faces of a carbonyl or an alkene group, leading to the preferential formation of one enantiomer.

Several catalytic systems have been developed for the asymmetric hydrogenation of γ-keto acids and their derivatives. For instance, ruthenium-based catalysts, such as RuPHOX-Ru, have been successfully employed in the asymmetric hydrogenation of γ-keto acids to produce chiral γ-lactones with high enantioselectivity (up to 97% ee). researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of γ- and δ-ketoacids using chiral spiro iridium catalysts can afford optically active γ- and δ-hydroxy acids/lactones with excellent enantioselectivities (up to >99% ee). nih.gov Nickel-catalyzed asymmetric hydrogenation has also emerged as a highly efficient method for a range of γ-keto acid derivatives, providing access to chiral γ-hydroxy acid derivatives with up to 99.9% ee. acs.orgnih.gov

Another powerful strategy for generating enantiomerically enriched γ-keto esters involves the use of organocatalysis. For example, chiral squaramides can catalyze the Michael addition of acyl anion equivalents to enones, yielding α-stereogenic γ-keto esters with high optical purities. researchgate.net Carbene-catalyzed formal [4 + 2] annulation followed by ring-opening has also been demonstrated as an effective one-pot strategy to prepare a variety of γ-keto-β-silyl esters and amides with high enantioselectivities. acs.org

While direct asymmetric synthesis of this compound is not extensively documented, these established methodologies for structurally related γ-keto acids provide a strong foundation for its enantioselective preparation. The choice of catalyst and reaction conditions would be crucial in achieving high yields and enantiomeric excess for this specific substrate.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Chiral γ-Keto Acid Derivatives

Catalytic SystemCatalyst TypeSubstrate ClassProductEnantiomeric Excess (ee)Reference
Ruthenium-catalyzed ATHRu-formic acid–triethylamineRacemic γ-keto carboxylic acidsChiral multicyclic γ-lactonesUp to 99% rsc.org
Iridium-catalyzed AHChiral spiro iridium catalystγ- and δ-ketoacidsOptically active γ- and δ-hydroxy acids/lactonesUp to >99% nih.gov
Nickel-catalyzed AHNi-(R,R)-QuinoxP* complexγ-keto acids, esters, and amidesChiral γ-hydroxy acid derivativesUp to 99.9% acs.orgnih.gov
OrganocatalysisChiral squaramidesEnones and acyl anion equivalentsα-stereogenic γ-keto estersHigh optical purities researchgate.net

AH = Asymmetric Hydrogenation; ATH = Asymmetric Transfer Hydrogenation

Chiral synthons are stereochemically pure compounds that can be incorporated into a larger molecule to introduce a specific stereocenter. nih.gov Enantiomerically pure this compound, or its derivatives, holds potential as a valuable chiral building block in asymmetric synthesis. A patent has described 2,6-dimethyl-4-oxo-heptanoic acid, a structural isomer, as a novel compound and a useful chiral synthon in asymmetric chemistry. google.com

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows for a variety of chemical transformations. The chiral center at the C6 position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex target molecules with defined stereochemistry. For example, the keto group can be stereoselectively reduced to a hydroxyl group, or the carboxylic acid can be converted into an amide or ester, all while retaining the initial chirality.

While specific applications of this compound as a chiral synthon are not widely reported in the literature, the use of similar chiral γ-keto acids is well-established. These compounds serve as precursors for the synthesis of biologically active molecules, including natural products and pharmaceuticals. nih.gov The development of efficient methods for the enantioselective synthesis of this compound will undoubtedly pave the way for its utilization as a key chiral intermediate in the construction of new and complex chiral molecules.

Generation of Enantiomerically Enriched Forms of this compound

Sustainable and Biocatalytic Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool in this regard. mdpi.com Enzymatic reactions are often highly selective, occur under mild conditions, and can reduce the need for hazardous reagents and solvents. core.ac.uk

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. uva.nl This enzymatic approach offers a direct and highly enantioselective route to chiral amines from prochiral ketones.

While the direct enzymatic production of this compound itself is not extensively documented, the application of AmDHs to related keto acids has been demonstrated. For instance, engineered amine dehydrogenases have shown activity towards the conversion of 4-oxopentanoic acid and slight activity towards 5-oxohexanoic acid. researchgate.net Furthermore, leucine (B10760876) dehydrogenase from Thermoactinomyces intermedius has been used for the reductive amination of a keto acid to produce the amino acid (S)-t-leucine with a reaction yield of over 95% and an enantiomeric excess of greater than 99.5%. mdpi.comcore.ac.uk

The substrate scope of AmDHs can be expanded through protein engineering, allowing for the synthesis of a wider range of unnatural amino acids. nih.govasm.org This suggests that it may be feasible to develop an engineered AmDH capable of efficiently and stereoselectively converting this compound into its corresponding chiral amino acid, 6-amino-6-methyl-5-oxoheptanoic acid. Such a biocatalytic route would represent a significant advancement in the sustainable synthesis of this valuable chiral building block.

Other enzymes, such as ketoreductases (KREDs), are also widely used for the asymmetric reduction of ketones to chiral alcohols, often with excellent enantioselectivity (>99.5% ee). acs.org A chemoenzymatic approach, combining chemical synthesis with biocatalytic steps, can also be a powerful strategy. For example, the chemoenzymatic synthesis of enantioenriched (S)-5-methylhept-2-en-4-one has been achieved with a 73% ee. mdpi.comresearchgate.net

The transition from a laboratory-scale synthesis to a scalable process suitable for academic research or industrial applications presents several challenges. These can include the cost and availability of starting materials, the efficiency and selectivity of the reactions, the need for purification, and the generation of waste. researchgate.net

For the synthesis of functionalized ketones like this compound, challenges can arise in controlling side reactions and achieving high yields, especially when dealing with more complex or sterically hindered molecules. nih.gov The development of robust and efficient catalytic systems is crucial for overcoming these hurdles.

In the context of biocatalysis, challenges in scalable production include enzyme stability, cofactor regeneration, and downstream processing. mdpi.com For instance, the practical application of amine dehydrogenases often requires an efficient system for regenerating the expensive nicotinamide cofactor. core.ac.uk Whole-cell biocatalysis, where the enzyme and cofactor regeneration system are contained within a microorganism, can offer a solution to this problem. nih.gov

Biochemical Roles and Metabolic Pathways of 6 Methyl 5 Oxoheptanoic Acid

Involvement in Central Carbon Metabolism

6-Methyl-5-oxoheptanoic acid is a keto acid that participates in various biochemical processes. Its structure, featuring both a ketone and a carboxylic acid group, allows it to act as an intermediate in several metabolic pathways. ontosight.ai

While not a primary ketone body itself, this compound and its structural analogs, like 6-oxoheptanoic acid, serve as valuable model compounds for investigating ketone-body metabolism. Ketone bodies are crucial alternative fuel sources, especially for organs with high energy demands like the heart and brain, particularly during periods of fasting or strenuous exercise. frontiersin.orgnih.gov Research utilizing compounds such as 6-oxoheptanoic acid helps to elucidate the broader principles of how keto acids are processed and utilized for energy, providing insights that are applicable to the metabolism of endogenous ketone bodies like acetoacetate. The study of such model compounds aids in understanding the regulation of ketogenesis and the adaptation of metabolism to different physiological states. mdpi.com

There is a documented link between the metabolism of related oxo-carboxylic acids and the pathways of 4-hydroxypentanoate (B1260314) and levulinate (also known as 4-oxopentanoate). chemicalbook.com For instance, levulinate can be reduced in the liver to form 4-hydroxypentanoate. nih.govnih.gov This conversion is catalyzed by dehydrogenase enzymes. nih.govnih.gov The study of compounds like 6-oxoheptanoic acid in the context of these pathways helps to map out the metabolic fate of various keto acids. chemicalbook.com Research on perfused rat livers has shown that levulinate is catabolized through several pathways, leading to intermediates such as acetyl-CoA and propionyl-CoA. nih.govnih.gov This suggests that similar keto acids, including this compound, may be integrated into central metabolism through related enzymatic conversions.

Role as a Model Compound in Ketone-Body Metabolism Research

Enzymatic Transformations and Biochemical Interconversions

The chemical structure of this compound makes it a substrate for several types of enzymatic reactions, which transform its functional groups and integrate it into various metabolic networks.

The ketone group of oxoheptanoic acids is a target for transaminase enzymes (also known as aminotransferases), which can convert the keto acid into a corresponding amino acid derivative. For example, the related compound 6-oxohexanoic acid can be converted to 6-aminohexanoic acid. This reaction is catalyzed by enzymes like 4-aminobutyrate aminotransferase or other transaminases, such as CV2025 from Corynebacterium violaceum, which are known to act on long-chain aldehydes and amines that also possess a carboxylic acid group. nih.gov Similarly, an aminotransferase from Pseudomonas jessenii (PjAT) has been shown to convert 6-aminohexanoate (B3152083) to 6-oxohexanoic acid. researchgate.net While direct evidence for the transamination of this compound is specific, the known substrate promiscuity of some transaminases suggests that it could potentially be converted to an amino acid derivative like 5-amino-6-methylheptanoic acid. ontosight.aiasm.orgmdpi.com

The keto group of this compound can be targeted by oxidoreductase enzymes, particularly dehydrogenases, which catalyze reduction reactions. This would convert the ketone at the 5-position to a hydroxyl group, forming 6-methyl-5-hydroxyheptanoic acid. Such reactions are common in metabolism for interconverting keto and hydroxy acids. google.comgoogle.com For example, oxidoreductases are responsible for the reduction of levulinate to 4-hydroxypentanoate. nih.govnih.gov Conversely, the corresponding hydroxy acid can be oxidized back to the keto acid by a dehydrogenase. nih.govnih.gov For instance, 6-hydroxyhexanoic acid (6-HHA) can be oxidized to 6-oxohexanoic acid by 6-HHA dehydrogenase, and this product can be further oxidized to adipic acid by a 6-oxohexanoic acid dehydrogenase. researchgate.net

6-Oxoheptanoic acid, a close structural analog of this compound, has been identified as a urinary metabolite in rats following the administration of the hydrocarbon n-octane. nih.govhealthcouncil.nltandfonline.com This finding demonstrates that the breakdown of straight-chain alkanes can proceed via omega-oxidation followed by further metabolic steps to yield keto acids. tandfonline.com In studies with Fischer 344 rats, n-octane was metabolized to several compounds, including 2-octanol, 3-octanol, 5-oxohexanoic acid, and 6-oxoheptanoic acid, with the relative amounts of these metabolites showing sex-dependent differences. nih.govhealthcouncil.nltandfonline.com The presence of these keto acids is clear evidence of oxidative metabolism occurring at the terminal carbons of the hydrocarbon chain. tandfonline.com This metabolic link highlights a pathway through which environmental or ingested hydrocarbons are processed in the body.

Analogues' Involvement in Polyketide Biosynthesis Studies

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). mdpi.com The study of these complex biosynthetic pathways often relies on the use of substrate analogues to probe enzymatic mechanisms, identify intermediates, and generate novel compounds. researchgate.netdtu.dk Analogues of this compound, which share its core structural features, are instrumental in this research.

Research into 6-methylsalicylic acid (6-MSA) biosynthesis, a classic polyketide pathway, has utilized synthetic analogues to understand the series of reactions. researchgate.net For instance, non-hydrolysable analogues have been designed to "off-load" enzyme-bound intermediates from the 6-methylsalicylic acid synthase (6-MSAS). researchgate.net This technique allows for the capture and identification of transient molecules that are otherwise difficult to observe, providing a snapshot of the catalytic cycle. researchgate.net

Furthermore, engineering PKSs by exchanging specific domains, such as the acyltransferase (AT) domain, allows for the incorporation of unnatural extender units—analogues of the natural substrate, malonyl-CoA. dtu.dk This strategy has been used to systematically test the substrate flexibility of PKS modules, leading to the in vitro biosynthesis of novel polyketides. dtu.dk Studies have successfully used a variety of malonyl-CoA analogues to produce structurally different polyketides, demonstrating the potential to diversify these bioactive molecules. dtu.dk

Substrate analogues are also crucial for characterizing the individual tailoring enzymes that modify the polyketide chain. In the biosynthesis of certain plant polyketides, reductase enzymes are responsible for reducing keto groups. nih.gov The activity of these reductases can be assayed using linear triketide substrate analogs, such as methyl 3,5-dioxohexanoate, which mimics the natural intermediate and allows for the measurement of enzyme kinetics and function. nih.gov

Table 1: Examples of Analogues in Polyketide Biosynthesis Research

Analogue/Intermediate Class Research Application Investigated Pathway/Enzyme Reference
Non-hydrolysable carba(dethia)malonyl-N-acetylcysteamine Off-loading and identification of enzyme-bound intermediates. 6-Methylsalicylic Acid Synthase (6-MSAS) researchgate.net
Various malonyl-CoA analogues Altering extender substrates to produce unnatural polyketides. Engineered Modular Polyketide Synthases dtu.dk
Methyl 3,5-dioxohexanoate Substrate for assaying ketoreductase activity. Polyketide Reductases (PKRs) in Gerbera hybrida nih.gov

Integration into Broader Biochemical Networks

The introduction of a compound into a biological system can lead to its integration into various metabolic pathways, potentially influencing cellular function and interacting with endogenous enzymes.

Influence on Cell Function at the Metabolic Level

The structure of this compound and its analogues suggests a potential for interaction with various biochemical pathways. ontosight.ai The presence of both a carboxylic acid and a ketone functional group allows for participation in numerous reactions central to metabolism.

Cellular metabolism is a highly interconnected network, encompassing pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis, which provide energy and essential precursors for cell survival and proliferation. mdpi.com The introduction of exogenous compounds can perturb these networks. For example, studies on prodrugs have shown that complex analogues can be metabolized by cellular enzymes. The compound (S)-2-((S)-2-acetamido-3-(1H-indol-3-yl)propanamido)-6-diazo-5-oxohexanoic acid was identified as a metabolite of the prodrug DRP-104, demonstrating that such complex structures can be recognized and processed by the cell's metabolic machinery. nih.gov

The chemical structure of an analogue like 5-Amino-6-methyl-4-oxo-heptanoic acid benzyl (B1604629) ester suggests it could serve as an intermediate or precursor in the synthesis of other biologically active molecules, thereby integrating into and influencing metabolic flows. ontosight.ai The ultimate effect on cell function depends on which pathways the compound enters and the roles of its downstream products. mdpi.com

Potential for Enzyme Inhibition or Activation

The functional groups present in this compound analogues make them candidates for interacting with the active sites of enzymes, potentially leading to inhibition or activation. ontosight.ai The keto and amino groups found in some analogues can form hydrogen bonds or other interactions with amino acid residues in an enzyme's binding pocket. ontosight.ai

A definitive example of this is the targeted inhibition of bovine liver glutamate (B1630785) dehydrogenase by analogues of glutamyl alpha-chloromethyl ketone. nih.govportlandpress.com Specifically, both D- and L-4-amino-6-chloro-5-oxohexanoic acid were found to be irreversible inactivators of this enzyme. nih.govportlandpress.com The inactivation occurs through the specific modification of a single amino acid residue, lysine-126, within the enzyme's structure. nih.govportlandpress.com This highly specific interaction highlights how a molecule with a similar backbone to this compound can act as a potent and selective enzyme inhibitor. The kinetics of this inactivation suggested a "negative co-operative" interaction, where the binding of the inhibitor to one subunit of the enzyme influences the reactivity of the other subunits. nih.govportlandpress.com

Table 2: Documented Enzyme Interactions of Structural Analogues

Analogue Target Enzyme Type of Interaction Mechanism/Residue Reference
D- and L-4-amino-6-chloro-5-oxohexanoic acid Bovine Liver Glutamate Dehydrogenase Irreversible Inactivation Covalent modification of Lysine-126 nih.govportlandpress.com

Advanced Analytical Methodologies for 6 Methyl 5 Oxoheptanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 6-Methyl-5-oxoheptanoic acid by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's carbon framework and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule determines its resonance frequency. The acidic proton of the carboxylic acid group in this compound is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. libretexts.org This characteristic shift is a clear indicator of the carboxylic acid functionality. libretexts.org

The protons on the carbon atoms adjacent to the ketone group (alpha-protons) are also deshielded and would typically resonate in the range of 1.8 to 2.5 ppm. oregonstate.edu Specifically for a closely related structure, 6-oxoheptanoic acid, the protons alpha to the ketone appear between δ 2.4–2.6 ppm, providing an expected range for the corresponding protons in this compound.

Expected ¹H NMR Chemical Shifts for this compound Functional Groups

Functional Group Proton Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid -COOH 10.0 - 12.0 (broad singlet)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and carboxylic acid groups in this compound have distinct and highly deshielded chemical shifts.

The carbonyl carbon of the ketone group is expected to appear in the downfield region of the ¹³C NMR spectrum, typically between 205 and 210 ppm for a simple ketone. libretexts.orgoregonstate.edu In contrast, the carbonyl carbon of the carboxylic acid is found in a slightly more upfield, yet still deshielded, region, generally between 170 and 180 ppm. libretexts.org This clear separation in resonance frequencies allows for the unambiguous assignment of both carbonyl carbons.

Expected ¹³C NMR Chemical Shifts for this compound Carbonyl Groups

Functional Group Carbon Type Expected Chemical Shift (δ, ppm)
Ketone Ketone Carbonyl (C=O) 205 - 210

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Proton NMR (1H NMR) for Specific Functional Group Resonances (Ketone Proton, Carboxylic Acid Proton)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the different functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can readily confirm the presence of both the carboxylic acid and ketone moieties.

The carboxylic acid group gives rise to two very characteristic absorption bands. spectroscopyonline.com The first is a very broad O-H stretching band that typically appears in the region of 3300 to 2500 cm⁻¹. libretexts.org The second is a sharp and strong C=O (carbonyl) stretching band, which for a saturated aliphatic acid, is expected between 1725 and 1700 cm⁻¹. spectroscopyonline.comlibretexts.org

The ketone functional group also possesses a strong carbonyl (C=O) stretching absorption. For a saturated aliphatic ketone, this band is typically observed around 1715 cm⁻¹. libretexts.org In the spectrum of this compound, this absorption may overlap with the carboxylic acid's carbonyl stretch, potentially appearing as a broadened or asymmetric peak around 1715 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300 - 2500 Strong, Very Broad
Carboxylic Acid C=O stretch 1725 - 1700 Strong, Sharp
Ketone C=O stretch ~1715 Strong, Sharp

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources, as well as for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is a primary method for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. This spectrum allows for the definitive identification of the compound. jmchemsci.com

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. This allows for the precise determination of the compound's concentration in the original sample. While direct GC-MS data for this compound is not widely published, the technique is frequently applied to the analysis of similar organic acids and ketones. epa.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
6-Oxoheptanoic acid
3-Isopropenyl-6-oxoheptanoic acid
5-Methyl-6-oxoheptanoic acid
6-Methyl-3-oxoheptanoic acid methyl ester
2-Methyl-5-oxohexanoic acid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the analysis of this compound, offering versatile methodologies for both purity assessment and the critical determination of enantiomeric composition.

Achiral HPLC for Purity and Reaction Monitoring

Achiral HPLC is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique separates compounds based on their polarity, allowing for the quantification of the target molecule and the detection of any impurities, starting materials, or byproducts.

In a typical application, a reversed-phase HPLC method would be employed. This involves a nonpolar stationary phase (often C18) and a polar mobile phase. The separation of this compound from related substances, such as precursors or degradation products, is achieved by optimizing the mobile phase composition, which typically consists of a mixture of water (often with an acidic modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol.

Detailed Research Findings:

While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from methods developed for similar keto acids. For instance, the analysis of intermediates in the synthesis of structurally related compounds often utilizes reversed-phase HPLC with UV detection. researchgate.net The carbonyl and carboxyl groups in this compound allow for detection using a UV detector, typically at a low wavelength around 210 nm. researchgate.netresearchgate.net

A hypothetical HPLC method for monitoring the synthesis of this compound could involve the parameters outlined in the table below. The retention time of the compound would be established using a purified standard, and the appearance of product and disappearance of starting materials would be tracked over the course of the reaction. The purity of a final product can be determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Hypothetical Achiral HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

This method allows for the effective separation of the relatively nonpolar this compound from more polar starting materials or more nonpolar impurities.

Chiral HPLC for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C6 position, it can exist as two enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the premier technique for determining the enantiomeric excess (ee) of a chiral compound. uma.es

This separation is achieved by using a chiral stationary phase (CSP). scas.co.jpamericanpharmaceuticalreview.com These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. americanpharmaceuticalreview.comyakhak.org

Detailed Research Findings:

The determination of enantiomeric excess for compounds structurally similar to this compound has been successfully demonstrated using chiral HPLC. For example, the enantiomeric excess of bromolactones derived from δ-unsaturated carboxylic acids was determined using a Chiralpak OD column. sci-hub.se The mobile phase in such separations is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol. sci-hub.sekyoto-u.ac.jp The choice of CSP and mobile phase is critical and often requires screening to find the optimal conditions for baseline separation of the enantiomers. yakhak.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity of Carboxylic Acids

ParameterCondition
Column Chiralpak® IB (Amylose-based) or Chiralcel® OD (Cellulose-based)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm
Column Temperature Ambient

The addition of a small amount of a strong acid like trifluoroacetic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in the structural elucidation of this compound and in understanding its fragmentation behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. In negative ion mode, ESI readily produces the deprotonated molecule, [M-H]⁻. For this compound (C₈H₁₄O₃, molecular weight 158.19 g/mol ), this would result in an ion at an m/z of 157. acs.orgresearchgate.net

Detailed Research Findings:

Studies on the ESI-MS of similar oxocarboxylic acids, such as 6-oxoheptanoic acid, have shown that the deprotonated parent ion is the most abundant ion observed in the full scan mass spectrum in negative ion mode. This high abundance of the [M-H]⁻ ion makes it an excellent precursor for subsequent tandem mass spectrometry (MS/MS) experiments. The analysis of keto acids by ESI-MS is a well-established technique, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. rsc.orgjst.go.jpresearchgate.netnih.gov

Collision-Induced Dissociation (CID) Experiments

Tandem mass spectrometry, specifically using collision-induced dissociation (CID), is employed to fragment the isolated [M-H]⁻ ion of this compound. The resulting product ions provide valuable structural information. The fragmentation pathways of oxocarboxylic acids are influenced by the relative positions of the keto and carboxyl groups. researchgate.net

Detailed Research Findings:

Detailed CID experiments have been performed on the closely related 6-oxoheptanoic acid ([M-H]⁻ at m/z 143). researchgate.net These studies revealed characteristic fragmentation patterns that can be extrapolated to this compound. The primary fragmentation pathways observed for the [M-H]⁻ of 6-oxoheptanoic acid at different collision energies include the successive loss of water (H₂O), ketene (B1206846) (CH₂CO), and dihydrogen (H₂). researchgate.net A notable observation is that the ejection of CO₂ from the parent ion is often inhibited in these structures. researchgate.net

For this compound ([M-H]⁻ at m/z 157), the expected fragmentation pathways based on analogous compounds are:

Loss of water: [M-H-H₂O]⁻ at m/z 139.

Loss of ketene from the m/z 139 fragment.

Characteristic cleavages related to the position of the methyl group and carbonyl function.

Table 3: Predicted Major Fragment Ions of this compound in CID

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Identity of Neutral Loss
15713918Water (H₂O)
15711344Carbon Dioxide (CO₂) (minor pathway)
1579958Acetone ((CH₃)₂CO)
1577186C₄H₆O₂

The fragmentation is often initiated by an intramolecular proton transfer, which facilitates the elimination of neutral molecules.

Theoretical Studies (e.g., DFT Calculations) of Fragmentation Mechanisms

To gain a deeper understanding of the observed fragmentation pathways, theoretical calculations, particularly Density Functional Theory (DFT), are employed. researchgate.netsoton.ac.uk These calculations can map the potential energy surfaces of the fragmentation reactions, identify transition states, and calculate the energy barriers for different competing pathways. researchgate.net

Detailed Research Findings:

For 5-oxohexanoic and 6-oxoheptanoic acids, DFT calculations (at levels such as B3LYP/6-311++G(3df,3pd)) have been instrumental in explaining the observed experimental CID spectra. researchgate.net These studies have shown that the difference in the internal chain length significantly influences the fragmentation pattern. soton.ac.uk For instance, DFT calculations have explained why CO₂ loss is an unfavorable pathway for 6-oxoheptanoic acid, attributing it to the lack of stabilization of the resulting fragment ion. researchgate.net The calculations also support the proposed mechanisms involving intramolecular proton transfers and the formation of cyclic intermediates prior to fragmentation. These theoretical models provide strong evidence for the proposed fragmentation mechanisms and are crucial for the unambiguous interpretation of the mass spectra of complex molecules like this compound. soton.ac.ukmdpi.com

Elusive Metabolite: The Analytical Challenge of this compound in Metabolic Profiling

Advanced analytical methodologies have yet to specifically pinpoint and consistently quantify this compound in large-scale metabolic profiling and metabolomics studies, leaving its role in human metabolism largely uncharacterized. While techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for analyzing a wide array of metabolites in biological samples, specific applications for this particular branched-chain keto acid are not prominently documented in existing scientific literature.

Metabolomics, the comprehensive study of small molecules within a biological system, relies on sophisticated analytical platforms to identify and quantify hundreds to thousands of metabolites. These profiles can offer insights into disease states, therapeutic responses, and physiological processes. The analytical workflow for organic acids, including keto acids, typically involves extraction from biological matrices like urine or plasma, followed by chemical derivatization to enhance volatility and improve chromatographic separation and detection by mass spectrometry.

Techniques such as GC-MS are well-established for the analysis of volatile and semi-volatile organic acids. This often requires a derivatization step, such as silylation, to make the compounds suitable for gas chromatography. For non-volatile compounds, LC-MS is the preferred method, often employing various chromatographic columns and mobile phases to achieve separation before mass spectrometric detection.

Despite the advanced capabilities of these analytical platforms, a thorough search of scientific databases, including the Human Metabolome Database (HMDB), does not yield significant data on the detection or quantification of this compound in human biospecimens such as blood or urine. Consequently, there is a lack of established research findings or data tables detailing its concentration in different biological samples or its association with specific metabolic phenotypes or diseases.

The absence of this compound in prominent metabolomics literature suggests several possibilities. It may be present at very low concentrations, below the detection limits of standard untargeted metabolomics methods. Alternatively, its chemical properties might pose challenges for common analytical workflows, leading to its exclusion from reported metabolite lists. It is also possible that its biological significance has not yet been established, resulting in a lack of targeted assays developed for its specific detection.

Future research employing targeted metabolomics approaches, where analytical methods are specifically optimized for the detection and quantification of this compound, will be necessary to elucidate its presence and potential role in human metabolism. The development of such methods would enable researchers to investigate its association with various physiological and pathological states, potentially uncovering new biomarkers or metabolic pathways.

Comparative Academic Studies and Structure Activity Relationships

Comparison with Positional Isomers and Chain Length Analogues

The structural nuances of 6-Methyl-5-oxoheptanoic acid, when contrasted with its linear counterparts, 5-Oxohexanoic acid and 6-Oxoheptanoic acid, provide a compelling case study in structure-activity relationships. These differences in structure translate to distinct behaviors in metabolic systems and chemical reactions.

While all three are keto acids, their metabolic fates are distinct. 5-Oxohexanoic acid and 6-Oxoheptanoic acid have been identified as urinary metabolites resulting from the oxidative metabolism of n-octane in rats. ebi.ac.uk Specifically, 6-Oxoheptanoic acid is recognized as a model compound for investigating ketone-body metabolism and is involved in the metabolism of fatty acids and carbohydrates. 5-Oxohexanoic acid, on the other hand, is more closely linked to fatty acid oxidation pathways.

In contrast, as a branched-chain keto acid (BCKA), this compound is primarily a metabolite of branched-chain amino acids (BCAAs). mdpi.com The catabolism of BCAAs such as leucine (B10760876), isoleucine, and valine involves a transamination step to produce the corresponding BCKAs. mdpi.comnih.gov This fundamental difference in metabolic origin underscores the distinct roles these keto acids play in cellular metabolism. The presence of a methyl branch in this compound directs it towards specific enzymatic pathways that handle branched aliphatic structures, distinguishing it from the metabolism of linear fatty acids.

CompoundPrimary Metabolic ContextPrecursor(s)
This compoundBranched-Chain Amino Acid (BCAA) CatabolismBranched-Chain Amino Acids (e.g., Leucine)
5-Oxohexanoic acidFatty Acid Oxidationn-Octane
6-Oxoheptanoic acidKetone-Body, Fatty Acid, and Carbohydrate Metabolismn-Octane

The methyl group on this compound introduces significant steric and electronic effects that influence its chemical reactivity and how it is recognized by enzymes. Steric hindrance from the methyl group can affect the rate of reactions at the adjacent ketone. rsc.org For instance, in enzymatic reductions of ketones, the size of substituents on the substrate is a critical factor for enzyme activity, with bulkier groups sometimes leading to lower reactivity. rsc.org

Conversely, the electron-donating nature of the methyl group can influence the electronic properties of the keto group. nih.gov In the context of biological recognition, enzymes that metabolize keto acids often have highly specific active sites. rsc.org The methyl branch of this compound necessitates an enzyme with a binding pocket that can accommodate this feature, leading to selective processing by branched-chain α-ketoacid dehydrogenase complex and other specific enzymes. nih.gov This is in contrast to its linear isomers, which are substrates for different sets of enzymes.

Differentiation from 5-Oxohexanoic Acid and 6-Oxoheptanoic Acid in Metabolic Contexts

Stereochemical Purity and its Academic Implications

The presence of a chiral center at the 6-position of this compound introduces the element of stereochemistry, which has profound implications for its biological interactions.

The absolute configuration of a chiral molecule is crucial for its biological activity. In related compounds, such as 2-isopropyl-5-oxohexanoic acid, the specific stereoisomer (S-enantiomer) was isolated from tobacco leaves, indicating stereospecificity in its natural production and likely in its metabolic processing. tandfonline.comsci-hub.se Enzymes are chiral molecules themselves and typically exhibit a high degree of stereoselectivity, meaning they will preferentially bind to and act upon one enantiomer of a substrate over the other.

For this compound, this implies that the (R)- and (S)-enantiomers would likely have different biological activities and metabolic fates. Academic research into the stereoselective synthesis and biological evaluation of such chiral keto acids is critical for understanding their precise roles in biological systems and for the development of stereochemically pure compounds for various applications.

Comparative Analysis of Synthetic Strategies for Related Keto Acids

The synthesis of this compound and its linear isomers can be achieved through various chemical routes, with each method offering different advantages in terms of efficiency and selectivity.

A common strategy for synthesizing 5-oxohexanoic acid is the ozonolysis of 1-methylcyclopentene, which can be generated from the dehydration of 1-methylcyclopentanol. brainly.commasterorganicchemistry.com This method provides a direct route to the linear keto acid. For 6-oxoheptanoic acid, a frequent approach involves the oxidation of 2-methylcyclohexanone (B44802) or the oxidative cleavage of 1-methylcyclohexene. unito.it

The synthesis of this compound often requires different strategies due to its branched structure. One potential route involves the use of Grignard reagents. masterorganicchemistry.com For instance, the addition of an isopropyl Grignard reagent to a suitable lactone or protected aldehyde precursor could yield the desired branched-chain keto acid. Another approach could be the oxidation of a corresponding alcohol, 6-methyl-5-hydroxyheptanoic acid.

The efficiency and selectivity of these methods vary. Ozonolysis is generally a high-yield reaction but requires specialized equipment. masterorganicchemistry.com Oxidation of cyclic precursors can be efficient, but selectivity can be an issue, potentially leading to side products. mdpi.com Grignard reactions are versatile for creating carbon-carbon bonds but require careful control of reaction conditions to avoid side reactions. masterorganicchemistry.com The choice of synthetic route is often a trade-off between yield, selectivity, cost of starting materials, and the complexity of the procedure. researchgate.net

CompoundCommon Synthetic StrategyKey PrecursorGeneral Efficiency/Selectivity Notes
This compoundGrignard ReactionProtected aldehyde/lactone and isopropyl Grignard reagentVersatile for C-C bond formation; requires careful control. masterorganicchemistry.com
5-Oxohexanoic acidOzonolysis1-MethylcyclopenteneGenerally high yield; requires specialized equipment. brainly.commasterorganicchemistry.com
6-Oxoheptanoic acidOxidation of Cyclic Precursor2-Methylcyclohexanone or 1-methylcyclohexeneCan be efficient; selectivity may be a challenge. unito.it

Emerging Research Avenues and Future Directions for 6 Methyl 5 Oxoheptanoic Acid

Exploration of Biosynthetic Pathways in Microorganisms

The natural origin of 6-methyl-5-oxoheptanoic acid is not yet fully elucidated, presenting a significant area for future research. However, studies on analogous molecules in various microorganisms offer compelling clues into its potential biosynthetic pathways.

One plausible route involves the catabolism of branched-chain amino acids, such as leucine (B10760876). Research into the biosynthesis of clostrocyloin in Clostridium beijerinckii revealed a pathway where 4-methyl-2-oxopentanoic acid, a metabolite derived from leucine, participates in an acyloin condensation with a pyruvic acid derivative. acs.org The involvement of a leucine-derived keto acid as a precursor suggests that a similar pathway could be responsible for forming the backbone of this compound in certain bacteria. acs.org The use of stable isotope labeling, for instance with 13C-labeled leucine, has been effective in tracing the incorporation of precursors into the final molecular structure. acs.org

Another likely biosynthetic strategy is the oxidation of a corresponding alcohol precursor, 6-methyl-5-hydroxyheptanoic acid. This type of reaction is common in microbial metabolism. For example, the conversion of 6-hydroxyhexanoic acid to 6-oxohexanoic acid is a key step in the microbial upcycling of plastics and is catalyzed by specific dehydrogenases. biosynth.comresearchgate.net Investigating microbial strains for similar alcohol dehydrogenase activity on a 6-methyl-5-hydroxyheptanoic acid substrate could uncover a direct biosynthetic route. Advanced techniques, such as using N-acetylcysteamine (NAC) thioesters of potential intermediates to "feed" a biosynthetic system, could help identify and confirm the steps in the pathway. cdnsciencepub.com

Potential Precursor MoleculeRelevant Biosynthetic Pathway/ReactionMicrobial Genus/Source Example (for analogous pathways)Supporting Evidence Index
4-Methyl-2-oxopentanoic acid (from Leucine)Acyloin condensationClostridium acs.org
6-Methyl-5-hydroxyheptanoic acidAlcohol oxidationAcinetobacter researchgate.net
Polyunsaturated Fatty AcidsLipoxygenase (LOX) pathway / Hydroperoxide cleavagePlant sources (e.g., Soy) mdpi.commdpi.com

Development of Novel Biocatalysts for Selective Conversions

The development of enzymes for the synthesis and modification of this compound is a key area of research, driven by the demand for green and highly selective chemical processes.

Dehydrogenases are prime candidates for the synthesis of this compound via the oxidation of its corresponding alcohol. Enzymes such as 6-hydroxyhexanoic acid dehydrogenase have been successfully employed in cascades to produce related oxo-acids, demonstrating the feasibility of this approach. researchgate.net The discovery or engineering of an alcohol dehydrogenase with high specificity for 6-methyl-5-hydroxyheptanoic acid would be a significant step towards its sustainable production.

For the modification of this compound, transaminases offer a route to valuable chiral amino acids. The ketone group at the C5 position can be a target for ω-transaminases, such as the CV2025 enzyme from Chromobacterium violaceum, which is known to act on long-chain molecules containing carboxylic acid groups. nih.gov This conversion would produce a stereochemically pure amino acid, a highly valuable building block for pharmaceuticals.

Other enzyme classes, such as lipoxygenases (LOX) and hydroperoxide lyases (HPL) , present an alternative pathway, using fatty acids as a starting point to generate various oxo-acids. mdpi.commdpi.com Furthermore, enzymes like transketolase , which catalyze asymmetric carbon-carbon bond formation, represent a more advanced biocatalytic strategy that could potentially be engineered to construct the carbon backbone of the target molecule from simpler sugars. ucl.ac.uk

Enzyme ClassPotential ReactionExample from Literature (Analogous Systems)Supporting Evidence Index
Alcohol DehydrogenaseOxidation of 6-methyl-5-hydroxyheptanoic acid to this compound6-oxohexanoic acid dehydrogenase from Acinetobacter researchgate.net
TransaminaseConversion of the keto group to an amino groupCV2025 from C. violaceum converting 6-oxohexanoic acid nih.gov
Lipoxygenase/Hydroperoxide LyaseCleavage of fatty acids to produce oxo-acidsSoybean LOX/HPL system producing 9-oxo-nonanoic acid mdpi.commdpi.com
TransketolaseAsymmetric C-C bond formation to build the carbon skeletonUpgrading of D-galacturonic acid ucl.ac.uk

Computational Modeling and In Silico Studies for Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level. These in silico methods are crucial for understanding reaction mechanisms and for the rational design of new applications.

Density Functional Theory (DFT) has been used to study the fragmentation of related oxo-acids in the gas phase, which is essential for their characterization by mass spectrometry. researchgate.net For 6-oxoheptanoic acid, DFT calculations have elucidated why certain fragmentation pathways, such as the loss of CO2, are inhibited due to the lack of stability in the resulting fragment ion. researchgate.net Similar studies on this compound could predict its mass spectrometric behavior and provide deep mechanistic insights into its intrinsic reactivity. researchgate.net

In silicodocking studies are another critical application, used to predict how derivatives of this compound might bind to the active sites of enzymes or receptors. This approach is invaluable for designing specific enzyme inhibitors or for screening potential drug candidates. mdpi.com By modeling the interactions between a ligand and its protein target, researchers can prioritize which derivatives to synthesize, saving significant time and resources.

Furthermore, predictive models can forecast the pharmacokinetic properties of novel derivatives. For instance, the BOILED-Egg model is an in silico tool used to predict gastrointestinal absorption and blood-brain barrier penetration, helping to evaluate the drug-likeness of newly designed compounds. researchgate.net

Computational MethodApplicationInsight GainedSupporting Evidence Index
Density Functional Theory (DFT)Mechanistic study of mass spectrometry fragmentationUnderstanding of fragmentation pathways and ion stability researchgate.net
Molecular DockingPredicting binding of derivatives to protein active sitesGuidance for designing enzyme inhibitors or drug candidates mdpi.com
Pharmacokinetic Modeling (e.g., BOILED-Egg)Predicting absorption and distribution of derivativesAssessment of drug-likeness and bioavailability researchgate.net

Design and Synthesis of Chemically Modified Derivatives for Specific Biochemical Probes

The functional handles of this compound—the carboxylic acid and the ketone—make it an ideal scaffold for the synthesis of chemically modified derivatives that can serve as biochemical probes to investigate biological processes.

One promising strategy is the synthesis of chloromethyl ketone derivatives . Research on related compounds, such as 7-chloro-6-oxoheptanoic acid, has shown that these derivatives can act as potent and specific covalent inhibitors of enzymes like acetoacetyl-CoA thiolase. nih.gov A chloromethyl ketone analogue of this compound could similarly be used to target and study specific enzymes involved in fatty acid or polyketide metabolism.

The compound can also serve as a linker for bioconjugation . The carboxylic acid can be activated to form amide bonds, while the ketone can be reacted with hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages. This dual functionality allows it to be used to tether molecules of interest, such as fluorescent dyes or affinity tags, to proteins or other biomolecules.

Furthermore, the core structure can be elaborated into more complex molecules. The oxidation of a natural product precursor, 1-O-acetyl-xanthorrhizol, with potassium permanganate (B83412) yielded a novel, complex derivative named 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate (B1210297), demonstrating a synthetic route to more sophisticated probes from readily available starting materials. mdpi.com

Derivative TypeSynthetic StrategyPotential Application as a ProbeSupporting Evidence Index
Chloromethyl ketoneReaction of the carboxylic acid with diazomethane (B1218177) followed by HClCovalent inhibitor of thiolase or dehydrogenase enzymes nih.gov
Hydrazone/Oxime AdductsCondensation of the ketone with hydrazide or aminooxy reagentsLinker for protein conjugation, attaching reporter molecules
Ester Derivatives (e.g., Methyl/Ethyl)Fischer esterification of the carboxylic acidPro-drug design; intermediate for further synthesis chemicalbook.com
Complex Phenyl AcetatesOxidation of natural product precursorsScaffolds for creating diverse libraries of bioactive compounds mdpi.com

Applications in Advanced Organic Synthesis as a Building Block

The bifunctional nature of this compound makes it a valuable chiral building block for advanced organic synthesis, particularly for constructing complex natural products and pharmaceuticals.

Its structure is well-suited for use in the synthesis of prostaglandins and statins , two important classes of pharmaceuticals. For example, the related compound 7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)-6-oxoheptanoic acid is a prostaglandin (B15479496) analogue, and 7-azido-5-oxo-heptanoic acid esters are known intermediates in the synthesis of statins. google.combldpharm.com The carbon backbone of this compound provides a ready-made segment for building these complex targets.

The compound is also an excellent precursor for cyclization reactions to form five- or six-membered carbocyclic and heterocyclic rings. The ketone and carboxylic acid can be manipulated to facilitate intramolecular aldol, Claisen, or other cyclization reactions, a common and powerful strategy in the total synthesis of natural products. acs.org

The utility of the molecule can be expanded by converting it to its ester form, such as ethyl 6-methyl-5-oxoheptanoate. chemicalbook.com This protects the carboxylic acid, allowing for selective reactions at the ketone or alpha-carbon positions, thereby increasing its versatility as a synthetic intermediate. Its role as a building block is analogous to other oxo-esters, like methyl 5-methyl-3-oxoheptanoate, which serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Target Molecule ClassRole of the Building BlockExample of an Analogous SynthesisSupporting Evidence Index
StatinsProvides a C7 functionalized backboneUse of 7-azido-5-oxo-heptanoic acid intermediates google.com
ProstaglandinsForms the heptanoic acid side chainSynthesis of 6-Keto-PGE1 analogues bldpharm.com
Carbocycles/HeterocyclesPrecursor for intramolecular cyclization reactionsAcid-catalyzed cyclization of related oxoheptanoic acids acs.org
Specialty AgrochemicalsVersatile chiral starting materialUse of oxo-esters as intermediates smolecule.com

Q & A

Q. What are the established protocols for synthesizing 6-Methyl-5-oxoheptanoic acid, and what critical parameters influence yield optimization?

Synthesis typically involves acid-catalyzed cyclization of precursor ketones, such as 6-methyl-5-hepten-2-one, using catalysts like boron trifluoride diethyl etherate. Key parameters include temperature control (0–5°C during exothermic steps), solvent polarity (anhydrous dichloromethane preferred for stabilizing intermediates), and stoichiometric ratios (1:1.2 ketone-to-catalyst ratio maximizes conversion). Post-synthesis purification requires gradient elution HPLC with C18 columns, monitored at 210 nm for carbonyl detection. Yield optimization studies recommend inert atmospheres to prevent keto-enol tautomerization side reactions .

Q. How should spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound and its intermediates?

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (210 nm) using a C18 column (5 µm, 4.6 × 250 mm) and isocratic elution (acetonitrile:water, 60:40 v/v) achieves baseline separation. For trace analysis, LC-MS/MS (e.g., QTRAP 6500+) in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibration curves (1–100 µg/mL) must account for matrix effects via standard addition methods .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding the compound’s stability under varying pH conditions across studies?

Apply systematic meta-analysis following COSMOS-E guidelines . Stratify data by experimental parameters: buffer composition (phosphate vs. carbonate), temperature (±2°C tolerance), and analytical methods (HPLC vs. spectrophotometry). Use mixed-effects models to quantify heterogeneity (I² >50% indicates methodological variability). Prioritize replication under standardized conditions (e.g., 25°C in 0.1M phosphate buffer, pH 7.4) with LC-MS/MS degradation profiling .

Q. What experimental designs effectively isolate the reactivity contributions of the keto group versus the methyl substituent in this compound?

Design isotopic labeling studies (e.g., 13C^{13}C-labeled methyl groups) paired with kinetic isotope effect (KIE) measurements. Use competitive reaction systems with controlled variables: (1) deuterated solvents (CD3_3OD) to probe hydrogen-bonding effects and (2) substituent analogs (e.g., 5-oxoheptanoic acid) for comparative kinetics. Analyze transition states via DFT calculations (B3LYP/6-31G*) to differentiate electronic vs. steric influences .

Q. How should systematic reviews evaluate the compound’s potential bioactivity while addressing publication bias in preclinical studies?

Follow Cochrane Handbook protocols : Define inclusion criteria (in vitro/in vivo studies with dose-response data) and exclude non-peer-reviewed sources. Use funnel plots and Egger’s regression to assess bias. For dose-response meta-analysis, convert heterogeneous data (IC50_{50}, EC50_{50}) to standardized effect sizes. Highlight studies reporting null effects and perform sensitivity analyses using the GRADE framework to assess evidence quality .

Q. What methodologies address challenges in characterizing degradation products of this compound under oxidative conditions?

Employ ozonolysis () followed by hydrolysis to identify α,ω-dicarboxylic acid fragments. Use GC-MS with derivatization (BSTFA) for volatile byproducts and high-resolution LC-MS (Orbitrap Fusion™) for non-volatile intermediates. Computational tools (e.g., EPA’s EPI Suite) predict biodegradation pathways, while QSAR models correlate structural features with reactivity .

Methodological Considerations

  • Data Presentation : Include processed data tables in the main text (e.g., kinetic constants, spectral peaks) and raw datasets as supplements .
  • Reproducibility : Document catalyst purity (≥99%), solvent batch numbers, and instrument calibration logs .
  • Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature to avoid ambiguity .

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6-Methyl-5-oxoheptanoic acid
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6-Methyl-5-oxoheptanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.